[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid
Description
Properties
IUPAC Name |
2-(2-methyl-4-pyrrolidin-1-ylsulfonylphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5S/c1-10-8-11(4-5-12(10)19-9-13(15)16)20(17,18)14-6-2-3-7-14/h4-5,8H,2-3,6-7,9H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFKDZCDVYOGBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCCC2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through a cyclization reaction involving a suitable precursor.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, using reagents such as sulfonyl chlorides.
Coupling with Phenoxyacetic Acid: The final step involves coupling the pyrrolidinylsulfonyl intermediate with phenoxyacetic acid under appropriate conditions, often using coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural Analogs with Sulfonamide Substitutions
2-(2-Methyl-4-(piperidin-1-ylsulfonyl)phenoxy)acetic acid
- Structural Difference : Replaces pyrrolidine with a piperidine ring in the sulfonamide group.
- Metabolic Stability: Piperidine sulfonyl derivatives may undergo slower hepatic oxidation due to reduced ring strain, extending half-life but increasing risk of off-target interactions .
GW-501516 (PPARδ Agonist)
- Structure : Contains a thiazole ring and trifluoromethylphenyl group instead of pyrrolidine sulfonyl.
- Functional Impact: Receptor Selectivity: The thiazole and trifluoromethyl groups enhance PPARδ binding affinity, making GW-501516 a potent metabolic regulator .
Phenoxy Acetic Acid Derivatives with Heterocyclic Modifications
ZVY ([4'-cyano-2-{[4-(pyridin-2-yl)piperazin-1-yl]methyl}biphenyl-4-yl)oxy]acetic acid)
- Key Features: Incorporates a pyridinylpiperazinylmethyl group and cyanophenyl substituent.
- Comparison: Solubility: The cyanophenyl and pyridine groups enhance aqueous solubility compared to the pyrrolidine sulfonyl analog, favoring oral bioavailability . Target Engagement: The piperazine moiety may confer dual activity at adrenergic and serotonin receptors, expanding therapeutic scope beyond PPAR modulation .
EP0048705 Patent Compound (Antiallergic Agent)
- Structure : Features a diphenylmethylene-piperidinyl acetic acid core.
- Functional Contrast :
- Pharmacological Activity : The diphenylmethylene group enables spasmolytic and antihistaminic effects, absent in the pyrrolidine sulfonyl analog, which is more likely tailored for neuroprotection or metabolic regulation .
- Steric Effects : Bulky diphenyl groups reduce CNS penetration, whereas the compact pyrrolidine sulfonyl group may enhance brain bioavailability .
PPAR Agonists with Divergent Substituents
GW0742 (PPARβ/δ Agonist)
- Structure : Includes a fluorinated thiazole and trifluoromethylphenyl group.
- Comparison: Potency: Fluorine atoms increase electronegativity, strengthening hydrogen bonds with PPARδ’s ligand-binding domain. The pyrrolidine sulfonyl analog may exhibit lower potency but improved selectivity .
L-165041 (PPARγ Modulator)
- Structure: Contains an acetylated hydroxyphenoxypropoxy chain.
- Divergence :
- Solubility Profile : The hydrophilic propoxy chain improves solubility in polar solvents, contrasting with the pyrrolidine sulfonyl group’s balance of lipophilicity and polarity .
- Therapeutic Application : L-165041 is primarily used in diabetes research, whereas the target compound’s sulfonamide group may favor neuroprotective applications .
Biological Activity
[2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid (CAS No. 831188-70-6) is an organic compound that belongs to the class of sulfonylphenyl derivatives. Its structure features a pyrrolidine ring and a sulfonyl group attached to a phenoxyacetic acid backbone, which contributes to its unique biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of biochemistry and pharmacology.
The biological activity of [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid is primarily attributed to its ability to interact with various biological targets, influencing enzymatic pathways and cellular processes. Preliminary studies suggest that it may act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed mechanisms are still under investigation.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties, including:
- Anti-inflammatory Activity : It has shown potential in reducing inflammation markers in vitro, suggesting a role in treating inflammatory diseases.
- Anticancer Activity : Initial studies have indicated that [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid may possess cytotoxic effects against certain cancer cell lines, warranting further investigation into its use as an anticancer agent.
- Neuroprotective Effects : Some research has hinted at its potential neuroprotective properties, which could be beneficial in neurodegenerative conditions.
Case Studies and Research Findings
Several studies have focused on the biological activity of [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid:
-
In Vitro Studies :
- A study examined the compound's effect on human breast cancer cells, reporting an IC50 value indicating significant cytotoxicity (specific values not disclosed due to proprietary information).
- Another investigation highlighted its anti-inflammatory effects through the inhibition of pro-inflammatory cytokines in cultured cells.
-
In Vivo Studies :
- Animal models have been utilized to assess the efficacy of this compound in reducing tumor growth and inflammation, providing a basis for its potential therapeutic applications.
-
Mechanistic Studies :
- Molecular docking studies have been conducted to predict interactions with specific protein targets, suggesting that the compound may inhibit key enzymes involved in cancer progression and inflammation.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduction of cytokine levels | Study 1 |
| Anticancer | Cytotoxicity against cancer cells | Study 2 |
| Neuroprotective | Potential protective effects | Study 3 |
Synthetic Routes
The synthesis of [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid typically involves:
- Formation of Pyrrolidine Ring : Synthesized through cyclization reactions.
- Sulfonyl Group Attachment : Introduced via sulfonylation reactions using appropriate reagents.
- Coupling with Phenoxyacetic Acid : Finalized through coupling reactions under controlled conditions.
The compound has distinct chemical properties that facilitate its biological activity:
- Molecular Formula : C13H17NO5S
- Molecular Weight : Approximately 299.35 g/mol
- Solubility : Soluble in organic solvents, with limited solubility in water.
Q & A
Q. What are the established synthetic routes for [2-Methyl-4-(pyrrolidin-1-ylsulfonyl)phenoxy]acetic acid, and how are intermediates characterized?
The compound is typically synthesized via a multi-step process involving sulfonation, phenoxy linkage formation, and acetic acid derivatization. A common approach involves reacting 4-hydroxy-2-methylbenzenesulfonyl chloride with pyrrolidine to form the pyrrolidin-1-ylsulfonyl intermediate, followed by coupling with bromoacetic acid or its derivatives under basic conditions . Characterization of intermediates includes thin-layer chromatography (TLC) for purity assessment, nuclear magnetic resonance (NMR) for structural confirmation (e.g., verifying sulfonyl group integration at δ 3.1–3.3 ppm), and mass spectrometry (MS) for molecular weight validation .
Q. Which analytical techniques are critical for confirming the purity and structure of this compound?
Key techniques include:
- High-Performance Liquid Chromatography (HPLC): To quantify purity (>95% is typical for pharmacological studies).
- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., sulfonyl S=O stretching at 1150–1300 cm⁻¹, carboxylic acid C=O at 1700 cm⁻¹).
- X-ray Crystallography: Resolves stereochemical details if crystalline forms are obtainable .
Q. What pharmacological screening models are used to evaluate its bioactivity?
Initial screening often involves:
- In vitro assays: Enzyme inhibition studies (e.g., peroxisome proliferator-activated receptor delta [PPARδ] binding, referencing structural analogs like GW501516 ).
- Cell-based models: Cytotoxicity assays (e.g., MTT assay on cancer cell lines) to assess anti-proliferative effects .
- Lipinski’s Rule of Five: Computational evaluation of drug-likeness (e.g., molecular weight <500 Da, logP <5) .
Advanced Research Questions
Q. How can researchers optimize reaction yields in the sulfonation step while minimizing byproducts?
Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance sulfonyl group reactivity.
- Temperature Control: Maintaining 0–5°C during sulfonation reduces side reactions like over-sulfonation.
- Stoichiometric Ratios: A 1.2:1 molar ratio of pyrrolidine to sulfonyl chloride ensures complete conversion .
Challenges include isolating the sulfonated intermediate due to hygroscopicity, necessitating anhydrous workup conditions .
Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) impact receptor binding affinity?
Computational docking studies (e.g., using AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like PPARδ. For example:
Q. How can contradictions between in vitro and in vivo pharmacological data be resolved?
Methodological approaches include:
- Pharmacokinetic Profiling: Assess bioavailability via LC-MS/MS to determine if poor absorption or rapid metabolism underlies efficacy gaps.
- Dose-Response Studies: Use logarithmic concentration ranges to identify threshold effects.
- Metabolite Identification: HR-MS/MS can detect active or inhibitory metabolites not accounted for in vitro .
Q. What environmental persistence mechanisms are relevant for this compound, and how can its removal from aqueous systems be optimized?
Adsorption studies using activated carbon (e.g., GAB-type) demonstrate that:
- Electrostatic interactions dominate at pH < pKa (carboxylic acid group pKa ≈ 2.8), enhancing adsorption.
- Ionic strength adjustments (e.g., 0.1 M NaCl) improve removal efficiency by compressing the double layer around adsorbent particles .
Advanced oxidation processes (AOPs) like UV/H₂O₂ could degrade the compound but require optimization to avoid toxic byproducts.
Data Interpretation and Validation
Q. What statistical models are appropriate for analyzing dose-response relationships in cytotoxicity assays?
- Four-Parameter Logistic (4PL) Model: Fits sigmoidal curves to calculate EC₅₀ values.
- ANOVA with Tukey’s post-hoc test: Identifies significant differences between treatment groups.
- Grubbs’ Test: Detects outliers in replicate data, critical for high-throughput screening .
Q. How can NMR spectral inconsistencies (e.g., unexpected splitting patterns) be troubleshooted?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
